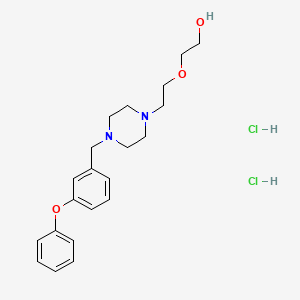
N-(5-benzylthiazol-2-yl)-2-((2-methoxyphenyl)amino)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(5-benzylthiazol-2-yl)-2-((2-methoxyphenyl)amino)acetamide” is a chemical compound . It’s a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring . Thiazole derivatives are widely studied for their potential antitumor activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides were synthesized in satisfactory yields (45–91%) by substitution reactions of compounds with different substituted piperazines in the presence of pyridine in anhydrous tetrahydrofuran at room temperature .Molecular Structure Analysis
Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . Many drugs containing a 1,3,4-thiadiazole nucleus, such as acetazolamide, methazolamide, and megazol, are available in the market .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
N-(5-benzylthiazol-2-yl)-2-((2-methoxyphenyl)amino)acetamide, due to its structural features, is a compound of interest in various fields of chemical and pharmaceutical research. Compounds with a thiazol and acetamide moiety have been extensively explored for their biological activities. For instance, derivatives similar to this compound have been synthesized and evaluated for their selective agonistic activity against human β3-adrenergic receptors, indicating potential for treating obesity and non-insulin-dependent diabetes. Compounds like N-phenyl-(2-phenylaminothiazol-4-yl)acetamide have shown potent agonistic activity and significant hypoglycemic activity in rodent models of diabetes (Maruyama et al., 2012).
Antitumor and Antimicrobial Potential
The structure-based design has led to the synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, demonstrating the antitumor activity against various human tumor cell lines. Such derivatives highlight the potential of thiazol and acetamide containing compounds in cancer research, with some showing considerable anticancer activity (Yurttaş et al., 2015). Similarly, novel sulphonamide derivatives, including aminothiazole compounds, have displayed good antimicrobial activity, further underscoring the broad-spectrum utility of these molecules in developing new therapeutic agents (Fahim & Ismael, 2019).
Siderophore Activity and Receptor Antagonism
Additionally, the synthesis and evaluation of molecules structurally related to N-(5-benzylthiazol-2-yl)-2-((2-methoxyphenyl)amino)acetamide have contributed to the understanding of microbial siderophore activity, providing insights into microbial iron-transport systems. These studies pave the way for exploiting microbial mechanisms for novel drug discovery (Dolence et al., 1991). Structure-activity relationship studies involving similar molecular frameworks have also led to the identification of potent and selective human adenosine A3 receptor antagonists, suggesting applications in treating disorders related to receptor dysregulation (Jung et al., 2004).
Eigenschaften
IUPAC Name |
N-(5-benzyl-1,3-thiazol-2-yl)-2-(2-methoxyanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-24-17-10-6-5-9-16(17)20-13-18(23)22-19-21-12-15(25-19)11-14-7-3-2-4-8-14/h2-10,12,20H,11,13H2,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEEOIHWZHKKMQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NCC(=O)NC2=NC=C(S2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-benzylthiazol-2-yl)-2-((2-methoxyphenyl)amino)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-8-[(4-methylpiperazin-1-yl)methyl]-7H-purine-2,6-dione](/img/structure/B2578707.png)

![2-[[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]-methylamino]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2578713.png)
![N'-({[2,3'-bifuran]-5-yl}methyl)ethanediamide](/img/structure/B2578714.png)



![2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2578720.png)
![(E)-1-(2,6-dimethylmorpholino)-3-(3-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-2-propen-1-one](/img/structure/B2578721.png)

![(Z)-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one](/img/structure/B2578723.png)
![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2578724.png)

